Phosphate de 4-méthylumbelliféryle

Vue d'ensemble

Description

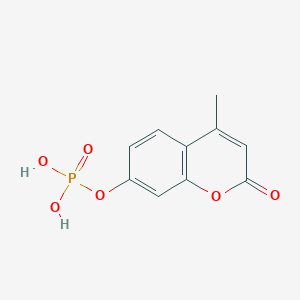

Le Phosphate de 4-méthylombelliféryle est un substrat fluorogène largement utilisé dans les dosages biochimiques. Il est particulièrement connu pour son application dans les dosages immunoenzymatiques (ELISA) et d'autres dosages d'activité phosphatasique. Lors de la déphosphorylation par les phosphatases, il produit un produit hautement fluorescent, la 4-méthylombelliférone, qui peut être facilement détectée et quantifiée .

Applications De Recherche Scientifique

Le Phosphate de 4-méthylombelliféryle a une large gamme d'applications en recherche scientifique:

5. Mécanisme d'action

Le mécanisme d'action du Phosphate de 4-méthylombelliféryle implique son hydrolyse par les phosphatases. L'enzyme catalyse le clivage du groupe phosphate, ce qui entraîne la formation de 4-méthylombelliférone. Ce produit est hautement fluorescent et peut être détecté par des méthodes fluorimétriques. La réaction suit la cinétique de Michaelis-Menten, la vitesse de formation du produit dépendant de la concentration enzymatique et de la disponibilité du substrat .

Mécanisme D'action

Target of Action

4-Methylumbelliferyl phosphate (4-MUP) primarily targets acid and alkaline phosphatases . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

4-MUP acts as a fluorogenic substrate for acid and alkaline phosphatases . Upon interaction with these enzymes, 4-MUP undergoes hydrolysis, leading to the release of the fluorescent compound 4-methylumbelliferone . This fluorescence can be measured, making 4-MUP a useful tool for enzyme assays .

Biochemical Pathways

The primary biochemical pathway affected by 4-MUP involves the hydrolysis of phosphate esters . The enzymatic action of phosphatases on 4-MUP leads to the production of 4-methylumbelliferone, which can be detected due to its fluorescence . This process is utilized in various biochemical assays to measure the activity of phosphatases .

Result of Action

The hydrolysis of 4-MUP by phosphatases results in the production of 4-methylumbelliferone , a fluorescent compound . This fluorescence allows for the quantification of phosphatase activity, providing a valuable tool for various biochemical and medical research applications .

Action Environment

The action of 4-MUP can be influenced by various environmental factors. For instance, the pH level can affect the activity of the phosphatases that interact with 4-MUP . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of phosphatases, can also impact the efficacy of 4-MUP .

Analyse Biochimique

Biochemical Properties

4-Methylumbelliferyl phosphate plays a significant role in biochemical reactions, particularly as a substrate for phosphatases . When acted upon by these enzymes, it undergoes a reaction that results in the release of a fluorescent product, making it useful in enzyme assays .

Cellular Effects

The effects of 4-Methylumbelliferyl phosphate on cells are primarily related to its role as a substrate for phosphatases. These enzymes are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl phosphate involves its interaction with phosphatases. These enzymes catalyze the hydrolysis of the phosphate group from 4-Methylumbelliferyl phosphate, resulting in the release of a fluorescent product . This reaction can be used to measure the activity of phosphatases, providing insights into their roles in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl phosphate can change over time. For example, the fluorescence produced by the reaction of 4-Methylumbelliferyl phosphate with phosphatases can be measured at different time points to assess enzyme activity .

Metabolic Pathways

4-Methylumbelliferyl phosphate is involved in the metabolic pathway of phosphatases. These enzymes catalyze the hydrolysis of phosphate groups from various substrates, including 4-Methylumbelliferyl phosphate .

Transport and Distribution

The transport and distribution of 4-Methylumbelliferyl phosphate within cells and tissues are likely to be influenced by the presence of phosphatases, which are found in various cellular compartments .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl phosphate is likely to be influenced by the distribution of phosphatases within the cell . As a substrate for these enzymes, it may be localized to areas of the cell where phosphatase activity is high .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Phosphate de 4-méthylombelliféryle peut être synthétisé par phosphorylation de la 4-méthylombelliférone. La réaction implique généralement l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl3) ou le pentachlorure de phosphore (PCl5) en présence d'une base comme la pyridine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective de l'ester phosphate .

Méthodes de production industrielle

Dans les milieux industriels, la production de Phosphate de 4-méthylombelliféryle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour assurer une pureté et un rendement élevés. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Phosphate de 4-méthylombelliféryle subit principalement des réactions d'hydrolyse catalysées par les phosphatases. Cette hydrolyse entraîne le clivage du groupe phosphate, produisant la 4-méthylombelliférone .

Réactifs et conditions courants

Réactifs: Phosphatases (acides ou alcalines)

Conditions: Solutions tampons aqueuses, généralement à pH 10 pour les phosphatases alcalines et à pH 5-6 pour les phosphatases acides

Principaux produits

Le principal produit formé par l'hydrolyse du Phosphate de 4-méthylombelliféryle est la 4-méthylombelliférone, qui est hautement fluorescente et peut être détectée par des méthodes fluorimétriques .

Comparaison Avec Des Composés Similaires

Le Phosphate de 4-méthylombelliféryle est souvent comparé à d'autres substrats fluorogènes utilisés dans les dosages phosphatasiques:

Monophosphate de phénolphtaléine: Moins sensible que le Phosphate de 4-méthylombelliféryle.

Phosphate de p-nitrophényle: Également moins sensible et produit un signal colorimétrique plutôt qu'un signal fluorimétrique.

4-Méthylombelliférone: Le produit déphosphorylé du Phosphate de 4-méthylombelliféryle, utilisé comme étalon dans les dosages de fluorescence.

La particularité du Phosphate de 4-méthylombelliféryle réside dans sa sensibilité élevée et la facilité de détection de son produit fluorescent, ce qui en fait un choix privilégié dans divers dosages biochimiques .

Activité Biologique

4-Methylumbelliferyl phosphate (MUP) is a fluorogenic substrate widely utilized in biochemical assays, particularly for measuring phosphatase activity. Its biological activity is significant in various research fields, including microbiology, immunology, and enzymology. This article reviews the biological activity of MUP, highlighting its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₁₀H₉O₆P

- Molecular Weight : 256.15 g/mol

- Fluorescence Characteristics : Excitation at 319 nm and emission at 384 nm (pH 9.1) .

Upon dephosphorylation by phosphatases, MUP releases 4-methylumbelliferone (4-MU) , a fluorescent product that can be quantitatively measured. This reaction is crucial for assessing the activity of various phosphatases in biological samples .

Applications in Biological Research

- Phosphatase Activity Measurement

- Microbial Detection

- Neutrophil Adhesion Assays

Study on Alkaline Phosphatase Inhibition

A study investigated the inhibition kinetics of calf intestinal alkaline phosphatase using MUP as a reference substrate. The results indicated that both the maximum velocity (V) and Michaelis constant (K_m) were affected by various inhibitors, suggesting competitive inhibition mechanisms .

Fluorimetric Method Development

A novel fluorimetric method was proposed for measuring intracellular alkaline phosphatase activity using MUP. This method showed reliable correlation with traditional assays while offering advantages in sensitivity and ease of use .

Correlation with Clinical Parameters

In clinical studies assessing folate supplementation effects on homocysteine levels, MUP was used to measure alkaline phosphatase activity as part of the biochemical profiling of patients. Significant changes were observed in enzyme activities correlated with treatment outcomes .

Data Tables

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIXGBGRHLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062995 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3368-04-5 | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-ylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.